Chlormadinone Acetate-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlormadinone Acetate-d3 is a deuterated form of Chlormadinone Acetate, a synthetic derivative of the naturally occurring hormone progesterone. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Chlormadinone Acetate due to the presence of deuterium, which helps in tracing the compound more effectively.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Chlormadinone Acetate-d3 involves the incorporation of deuterium atoms into the Chlormadinone Acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Chlormadinone Acetate-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

科学研究应用

Hormonal Contraception

Chlormadinone acetate-d3 is employed in research to study its efficacy and safety as part of combined oral contraceptives (COCs). Studies indicate that formulations containing chlormadinone acetate demonstrate high contraceptive efficacy, with a Pearl Index of approximately 4.5 pregnancies per 100 women-years, which reflects its effectiveness in preventing pregnancy .

Table 1: Efficacy of Chlormadinone Acetate in Contraceptive Research

| Study Reference | Population | Dosage (mg) | Pregnancy Rate (per 100 women-years) |

|---|---|---|---|

| 267 women | 0.5 | 4.5 | |

| Various | 2-10 | Varies by formulation |

Hormone Replacement Therapy

In hormone replacement therapy, this compound is studied for its role in alleviating menopausal symptoms such as hot flashes and mood swings. Research has shown that it can effectively reduce the severity of these symptoms while maintaining a favorable safety profile .

Case Study: Hormone Replacement Therapy with Chlormadinone Acetate

- A cohort study involving postmenopausal women indicated significant improvement in quality of life metrics after treatment with chlormadinone acetate combined with estrogens, highlighting its utility in managing menopausal symptoms .

Treatment of Androgen-Dependent Conditions

This compound has been investigated for its antiandrogenic effects, making it beneficial for treating conditions like acne, seborrhea, and hirsutism. Clinical studies have demonstrated that it can reduce symptoms associated with these conditions by inhibiting androgen receptor activity and decreasing testosterone levels .

Table 2: Clinical Studies on Androgen-Dependent Conditions

| Condition | Study Reference | Dosage (mg) | Outcome |

|---|---|---|---|

| Acne | 4-12 | Significant reduction in lesions | |

| Hirsutism | 10 | Improved hair growth patterns |

Pharmacokinetics and Metabolism

The deuterated form, this compound, allows researchers to trace metabolic pathways more accurately due to the unique mass signature provided by deuterium. This application is crucial for understanding how the drug interacts within the body and how variations may affect efficacy and safety profiles.

作用机制

Chlormadinone Acetate-d3 exerts its effects through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. The presence of deuterium does not significantly alter its mechanism of action but allows for more precise tracking in metabolic studies. The molecular targets include progesterone receptors in various tissues, and the pathways involved include the regulation of gene expression and modulation of reproductive functions.

相似化合物的比较

Chlormadinone Acetate-d3 is unique due to the presence of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:

Chlormadinone Acetate: The non-deuterated form, used in various medical applications.

Medroxyprogesterone Acetate: Another synthetic progestin with similar applications but different chemical structure.

Megestrol Acetate: Used in the treatment of cancer and appetite stimulation, with a different mechanism of action.

This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of Chlormadinone Acetate.

生物活性

Chlormadinone Acetate-d3 is a synthetic steroidal compound, specifically a deuterated derivative of Chlormadinone Acetate. This compound exhibits significant biological activity primarily through its interaction with progesterone receptors , functioning as a progesterone receptor agonist . This agonistic activity mimics the effects of natural progesterone, influencing various physiological processes, including reproductive functions and hormonal regulation.

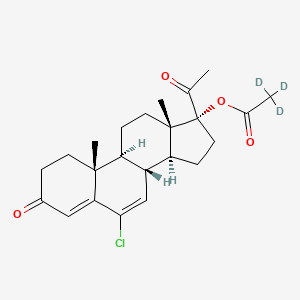

- Molecular Formula : C22H28ClO3D3

- Molecular Weight : Approximately 407.95 g/mol

- Structural Features : The compound contains a chloro group and an acetate moiety, which contribute to its pharmacological properties. The incorporation of deuterium enhances stability and allows for precise tracking in biological studies.

This compound exerts its biological effects primarily through:

- Progesterone Receptor Agonism : It binds to progesterone receptors, leading to similar physiological responses as natural progesterone.

- Antiandrogenic Activity : Studies indicate that it can inhibit androgen receptor (AR) activity, making it beneficial in conditions characterized by hyperandrogenism, such as polycystic ovary syndrome (PCOS) .

Progestogenic Activity

Research has shown that this compound displays strong progestogenic activity. It effectively binds to progesterone receptors, influencing various reproductive functions. The following table summarizes key findings from studies examining its progestogenic effects:

Antiandrogenic Activity

In a comparative study against cyproterone acetate (CPA), this compound exhibited notable antiandrogenic properties:

- Competitive Binding : The Ki value for this compound was found to be 3.3 ± 1.5 x 10−8 M compared to 7.2 ± 1.3 x 10−8 M for CPA.

- Transcriptional Activity : At a concentration of 3 x 10−7 M, this compound inhibited AR transcriptional activity by approximately 40%, compared to 59% for CPA at the same concentration .

Applications in Therapy

This compound has diverse applications across several fields:

- Hormonal Therapies : Used in contraceptives and treatments for conditions like endometriosis and PCOS due to its progestogenic and antiandrogenic properties.

- Research Applications : Its stable isotope labeling allows for detailed metabolic studies, providing insights into hormonal interactions and pharmacokinetics.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Polycystic Ovary Syndrome (PCOS) : Patients treated with formulations containing this compound showed improved hormonal balance and reduced symptoms of hyperandrogenism.

- Endometriosis Management : Clinical trials indicated that patients experienced reduced pain and improved quality of life when treated with this compound combined with estrogen .

属性

分子式 |

C23H29ClO4 |

|---|---|

分子量 |

407.9 g/mol |

IUPAC 名称 |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3 |

InChI 键 |

QMBJSIBWORFWQT-BQOGYXQMSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |

规范 SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。